1-Boc-3-aminomethyl-3-methoxyazetidine 1-Boc-3-aminomethyl-3-methoxyazetidine
Brand Name: Vulcanchem
CAS No.: 1392804-77-1
VCID: VC2719601
InChI: InChI=1S/C10H20N2O3/c1-9(2,3)15-8(13)12-6-10(5-11,7-12)14-4/h5-7,11H2,1-4H3
SMILES: CC(C)(C)OC(=O)N1CC(C1)(CN)OC
Molecular Formula: C10H20N2O3
Molecular Weight: 216.28 g/mol

1-Boc-3-aminomethyl-3-methoxyazetidine

CAS No.: 1392804-77-1

Cat. No.: VC2719601

Molecular Formula: C10H20N2O3

Molecular Weight: 216.28 g/mol

* For research use only. Not for human or veterinary use.

1-Boc-3-aminomethyl-3-methoxyazetidine - 1392804-77-1

Specification

CAS No. 1392804-77-1
Molecular Formula C10H20N2O3
Molecular Weight 216.28 g/mol
IUPAC Name tert-butyl 3-(aminomethyl)-3-methoxyazetidine-1-carboxylate
Standard InChI InChI=1S/C10H20N2O3/c1-9(2,3)15-8(13)12-6-10(5-11,7-12)14-4/h5-7,11H2,1-4H3
Standard InChI Key WFBNSXNNEABLBC-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CC(C1)(CN)OC
Canonical SMILES CC(C)(C)OC(=O)N1CC(C1)(CN)OC

Introduction

1-Boc-3-aminomethyl-3-methoxyazetidine, with the CAS number 1392804-77-1, is a complex organic compound featuring a four-membered azetidine ring. It is protected with a tert-butyl carbamate (Boc) group and contains both an aminomethyl and a methoxy substituent. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and potential reactivity.

Synthesis and Reactivity

The synthesis of 1-Boc-3-aminomethyl-3-methoxyazetidine likely involves multi-step organic reactions, including the formation of the azetidine ring and the introduction of the aminomethyl and methoxy groups. The Boc protecting group is commonly used in peptide synthesis to protect amino groups, suggesting that this compound may be used as an intermediate in the synthesis of more complex molecules.

The reactivity of this compound is influenced by its functional groups. The aminomethyl group can participate in nucleophilic reactions, while the methoxy group may be involved in oxidation or reduction reactions. The Boc group can be easily removed under acidic conditions to reveal the amine, which is useful in further synthetic transformations.

Applications in Medicinal Chemistry

Azetidine derivatives, including 1-Boc-3-aminomethyl-3-methoxyazetidine, are explored for their potential pharmacological properties. The presence of nitrogen in the ring and the variety of substituents allow these compounds to interact with biological systems effectively. Research into related compounds suggests that modifications at specific positions on the azetidine ring can significantly alter pharmacological effects, indicating potential for targeted therapeutic applications.

Safety and Handling

Handling of 1-Boc-3-aminomethyl-3-methoxyazetidine requires caution due to its potential toxicity and reactivity. It is advisable to follow standard laboratory safety protocols, including the use of protective clothing and working in a well-ventilated area.

Hazard StatementDescription
H301Toxic if swallowed
H315Causes skin irritation

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